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Compound of Interest

Compound Name: Linzagolix

Cat. No.: B1675553 Get Quote

For Immediate Release

This technical whitepaper provides an in-depth analysis of Linzagolix choline, a novel, orally

active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed

for the management of sex-hormone-dependent conditions, this document serves as a

comprehensive resource for researchers, scientists, and professionals in drug development,

detailing the molecule's structure, physicochemical properties, mechanism of action, and the

experimental basis for its clinical application.

Molecular Structure and Identification
Linzagolix is a small molecule antagonist of the GnRH receptor.[1] The active moiety is

formulated as a choline salt, Linzagolix choline, to enhance its solubility and oral

bioavailability.[2] This strategic formulation is crucial for its development as a stable, orally

administered therapeutic agent.
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Identifier Value

Drug Name Linzagolix choline

Synonyms OBE2109 choline, KLH-2109 choline[3]

CAS Number 1321816-57-2

Molecular Formula C27H28F3N3O8S

Molecular Weight 611.59 g/mol

IUPAC Name

2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-

((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-

methoxyphenyl)-2,4-dioxo-1,2,3,4-

tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate

InChI Key IAIVRTFCYOGNBW-UHFFFAOYSA-M

Physicochemical Properties
The choline salt formulation of Linzagolix is designed to optimize its properties for oral

administration. Key properties are summarized below.

Property Description Source

Appearance Solid powder

Solubility Soluble in DMSO

Storage
Dry, dark, at 0-4°C for short

term or -20°C for long term

Half-life Approximately 15 hours

Protein Binding
>99% in plasma, primarily to

albumin

Absorption

Rapidly absorbed after oral

administration, with Cmax at

~2 hours
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Mechanism of Action
Linzagolix functions as a selective and competitive antagonist of the gonadotropin-releasing

hormone (GnRH) receptor located in the anterior pituitary gland. Unlike GnRH agonists that

cause an initial surge in gonadotropins (a "flare effect"), Linzagolix immediately suppresses

receptor activity. This competitive inhibition blocks the endogenous GnRH signaling pathway,

leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and

follicle-stimulating hormone (FSH). The subsequent decrease in circulating estradiol and

progesterone levels forms the basis of its therapeutic effect in estrogen-dependent conditions

such as uterine fibroids and endometriosis.
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Figure 1: Mechanism of Action of Linzagolix.
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Synthesis Pathway Overview
The synthesis of Linzagolix can be achieved through a convergent approach involving the

preparation of two key intermediates, which are then combined to form the core structure. The

final step involves treatment with choline bicarbonate to yield the choline salt.
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Figure 2: Convergent Synthesis Pathway for Linzagolix Choline.

Clinical Efficacy and Safety Data
Linzagolix has been extensively studied in Phase III clinical trials, primarily the PRIMROSE 1

& 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis-associated pain.

These trials have demonstrated its efficacy in reducing symptoms in a dose-dependent

manner.

Efficacy in Uterine Fibroids (PRIMROSE 1 & 2)
The primary endpoint in the PRIMROSE trials was the responder rate, defined as menstrual

blood loss (MBL) of ≤80 mL and a ≥50% reduction from baseline at 24 weeks.

Table 1: Responder Rates in PRIMROSE 1 & 2 Trials at 24 Weeks
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Treatment Group
PRIMROSE 1
Responder Rate
(%)

PRIMROSE 2
Responder Rate
(%)

Pooled Responder
Rate (%)

Placebo 35.0 29.4 -

100 mg Linzagolix 56.4 56.7 56.6

100 mg Linzagolix +

ABT*
66.4 77.2 -

200 mg Linzagolix 71.4 77.7 -

200 mg Linzagolix +

ABT*
75.5 93.9 84.7

*ABT (Add-back therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Efficacy in Endometriosis (EDELWEISS 3)
The EDELWEISS 3 trial evaluated the reduction in dysmenorrhea (DYS) and non-menstrual

pelvic pain (NMPP) as co-primary endpoints.

Table 2: Responder Rates for Pain Reduction in EDELWEISS 3 Trial at 3 Months

Treatment Group DYS Responder Rate (%) NMPP Responder Rate (%)

Placebo 23.5 30.9

75 mg Linzagolix 44.0 - (Not Statistically Significant)

200 mg Linzagolix + ABT* 72.9 47.3

*ABT (Add-back therapy): 1.0 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Safety Profile: Bone Mineral Density (BMD)
A key safety consideration for GnRH antagonists is the potential for bone mineral density loss

due to hypoestrogenism. The change in BMD was a critical safety endpoint in clinical trials.
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Table 3: Mean Percentage Change in Lumbar Spine BMD at 24 Weeks

Study Treatment Group Mean BMD Change (%)

EDELWEISS 1 50 mg Linzagolix < -1.0

EDELWEISS 1 75 mg Linzagolix < -1.0

EDELWEISS 1 200 mg Linzagolix -2.6

PRIMROSE (Pooled) 100 mg Linzagolix -2.0 to -2.1

PRIMROSE (Pooled) 100 mg Linzagolix + ABT -0.8 to -1.4

PRIMROSE (Pooled) 200 mg Linzagolix + ABT -0.8 to -1.4

Sources:

The most commonly reported adverse events in clinical trials were headache and hot flushes.

Experimental Protocols
The clinical development program for Linzagolix employed rigorous methodologies to assess

its efficacy and safety.

Clinical Trial Design Workflow
The Phase III trials (PRIMROSE and EDELWEISS) followed a similar, robust design.
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Figure 3: Generalized Phase III Clinical Trial Workflow for Linzagolix.

Quantification of Menstrual Blood Loss (MBL)
Method: Alkaline Hematin Method.
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Protocol: In the PRIMROSE trials, participants were provided with all necessary sanitary

products. Used products were collected, and the blood loss was quantified centrally using

the validated alkaline hematin method, which extracts blood from the products and measures

hemoglobin concentration spectrophotometrically. A response was defined as MBL ≤ 80 mL

and a ≥50% reduction from baseline.

Assessment of Endometriosis-Associated Pain
Method: Daily Electronic Diary with a Verbal Rating Scale (VRS).

Protocol: In the EDELWEISS 3 trial, subjects rated the severity of dysmenorrhea and non-

menstrual pelvic pain daily. A response was defined as a clinically meaningful reduction in

pain scores from baseline.

Bone Mineral Density (BMD) Assessment
Method: Dual-Energy X-ray Absorptiometry (DXA) scan.

Protocol: BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured at

baseline and at specified intervals (e.g., 24 and 52 weeks). Centralized reading and quality

control of the DXA scans were implemented to ensure consistency across study sites.

Pharmacokinetic Analysis
Method: While specific protocols for Linzagolix are proprietary, the standard industry

method for quantifying small molecule drugs like GnRH antagonists in plasma is Ultra-

Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Anticipated Protocol: This would involve protein precipitation from plasma samples, followed

by chromatographic separation on a C18 column and detection using a mass spectrometer

in Multiple Reaction Monitoring (MRM) mode. This technique allows for highly sensitive and

specific quantification of the drug concentration over time to determine key pharmacokinetic

parameters.

Conclusion
Linzagolix choline is a potent and selective oral GnRH receptor antagonist that has

demonstrated significant efficacy in treating the symptoms of uterine fibroids and
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endometriosis. Its mechanism of action provides a rapid and dose-dependent suppression of

the hypothalamic-pituitary-gonadal axis. The clinical development program, underpinned by

robust experimental protocols, has established a favorable benefit-risk profile, with options for

different dosing regimens, including co-administration with add-back therapy to mitigate

hypoestrogenic side effects like bone mineral density loss. This comprehensive data package

supports Linzagolix choline as a significant therapeutic option for women suffering from these

common and often debilitating conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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